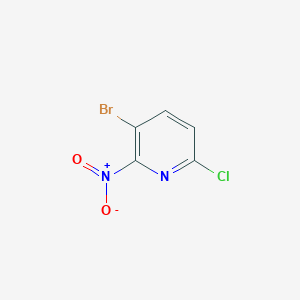

3-Bromo-6-chloro-2-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry Building Blocks

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous applications, ranging from medicinal chemistry to materials science. tandfonline.comresearchgate.netnih.govglobalresearchonline.netwisdomlib.org The pyridine nucleus is a common feature in many natural products and pharmaceuticals. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug molecules. nih.gov Consequently, pyridine derivatives have been developed for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. tandfonline.comresearchgate.netwisdomlib.org

The Influence of Halogen and Nitro Substituents on Pyridine Ring Reactivity

The presence of halogen and nitro substituents dramatically influences the electronic properties and reactivity of the pyridine ring. The electronegative nitrogen atom in pyridine makes the ring electron-deficient compared to benzene (B151609). uoanbar.edu.iqresearchgate.net Halogens and nitro groups are electron-withdrawing groups, which further decrease the electron density of the pyridine ring, a phenomenon known as deactivation. uoanbar.edu.iqresearchgate.net This deactivation makes electrophilic substitution reactions, such as nitration or halogenation, more difficult and often requires harsh reaction conditions. uoanbar.edu.iqyoutube.com Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack. uoanbar.edu.iqresearchgate.net

Position-Specific Reactivity Trends in Polysubstituted Pyridines

The positions of the substituents on the pyridine ring dictate the regioselectivity of subsequent reactions. In general, nucleophilic substitution is favored at the 2- and 4-positions, which are more electron-deficient. uoanbar.edu.iqresearchgate.net The presence of multiple substituents, as in 3-Bromo-6-chloro-2-nitropyridine, creates a more complex reactivity profile. The combination of a nitro group at the 2-position and halogens at the 3- and 6-positions makes the ring highly electrophilic and directs nucleophilic attack to specific positions. For instance, the nitro group at the 2-position strongly activates the 6-position for nucleophilic aromatic substitution.

Overview of this compound as a Key Synthetic Intermediate

This compound is a valuable synthetic intermediate due to the differential reactivity of its two halogen substituents. The chlorine atom at the 6-position is more readily displaced by nucleophiles than the bromine atom at the 3-position. This selectivity allows for the sequential introduction of different functional groups, providing a pathway to a variety of polysubstituted pyridine derivatives. This compound serves as a precursor for the synthesis of various more complex molecules, including those with applications in medicinal and agrochemical research. sincerechemical.com

Research Scope and Objectives Pertaining to this compound

The primary objective of research involving this compound is to explore its synthetic potential. This includes investigating its reactions with a wide range of nucleophiles to understand the scope and limitations of its reactivity. Furthermore, the development of efficient and selective methods for the synthesis of this compound and its derivatives is a key area of focus. Ultimately, the goal is to utilize this versatile building block for the construction of novel and functionally diverse pyridine-based molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H2BrClN2O2 |

| Molecular Weight | 237.44 g/mol |

| CAS Number | 1805409-46-4 |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2BrClN2O2 |

|---|---|

Molecular Weight |

237.44 g/mol |

IUPAC Name |

3-bromo-6-chloro-2-nitropyridine |

InChI |

InChI=1S/C5H2BrClN2O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H |

InChI Key |

SWZVYXGZHZZCSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Chloro 2 Nitropyridine and Its Precursors

Retrosynthetic Analysis of 3-Bromo-6-chloro-2-nitropyridine

A retrosynthetic analysis of this compound suggests several logical disconnection points. The three substituents—bromo, chloro, and nitro—can be introduced in various orders, leading to different synthetic strategies.

Primary Disconnections:

C-N Bond Disconnection (Nitro Group): The most straightforward disconnection involves removing the nitro group, leading to the precursor 3-bromo-6-chloropyridine . The subsequent forward reaction would be a direct nitration. However, the regioselectivity of nitrating a dihalopyridine can be challenging to control due to the deactivating nature of the halogens.

C-Br Bond Disconnection: Disconnecting the C-Br bond points to 6-chloro-2-nitropyridine as a key intermediate. The forward synthesis would then involve a regioselective bromination. The nitro group at the 2-position strongly influences the electronic properties of the ring, potentially directing the incoming electrophile.

C-Cl Bond Disconnection: This disconnection leads to 3-bromo-2-nitropyridine as the precursor. The subsequent chlorination at the 6-position would be the final step.

Functional Group Interconversion: An alternative strategy involves the transformation of an existing functional group, such as an amino group, into one of the desired halogens or the nitro group. For instance, a 2-amino-3-bromo-6-chloropyridine intermediate could be converted to the target compound via a Sandmeyer-type reaction.

These disconnections pave the way for several plausible synthetic routes, each with its own set of advantages and challenges regarding starting material availability, reaction efficiency, and regiochemical control.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of polysubstituted pyridines can be approached either by functionalizing a pre-formed pyridine (B92270) ring or by constructing the ring from acyclic precursors. For this compound, modification of an existing pyridine scaffold is the more documented approach.

The introduction of a bromine atom onto a 6-chloro-2-nitropyridine scaffold is a viable synthetic step. The electron-withdrawing nitro group at the C2 position deactivates the pyridine ring towards electrophilic substitution. However, it directs incoming electrophiles primarily to the C3 and C5 positions.

Electrophilic bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The conditions must be carefully controlled to achieve the desired regioselectivity and avoid over-bromination. For pyridine systems, radical halogenation at high temperatures is also a known method, though it can sometimes lead to mixtures of products. youtube.com An alternative modern approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective 3-halogenation of pyridines under mild conditions. chemrxiv.org

Direct nitration of 3-bromo-6-chloropyridine presents a significant challenge. The pyridine nitrogen and the two deactivating halogen substituents make the ring highly resistant to electrophilic attack. Harsh conditions, such as fuming nitric acid in concentrated sulfuric acid at elevated temperatures, are typically required, which can lead to low yields and mixtures of isomers. youtube.com

A more controlled and widely used strategy involves the initial oxidation of the pyridine nitrogen to form an N-oxide. The N-oxide activates the pyridine ring for electrophilic substitution, particularly at the C2 and C6 positions, and can also influence the regioselectivity of other positions. A plausible route starts with 3-bromo-6-chloropyridine, which is oxidized to 3-bromo-6-chloropyridine N-oxide . google.com This intermediate can then be nitrated. The nitro group is often introduced at the C2 position in pyridine N-oxides, followed by deoxygenation of the N-oxide to yield the 2-nitropyridine (B88261) derivative.

In a related context, the synthesis of 3-bromo-6-chloropyridine-2-formic acid utilizes 3-bromo-6-chloropyridine as the starting material, which is first converted to the N-oxide using urea (B33335) peroxide and trifluoroacetic anhydride (B1165640). google.com This highlights the utility of the N-oxide as a key intermediate for functionalization at the C2 position.

The Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by a halide. wikipedia.org This method offers an alternative to direct halogenation, often with better regiochemical control.

A potential synthetic sequence could involve:

Starting with a precursor like 2-amino-6-chloropyridine .

Regioselective bromination at the C3 position to give 2-amino-3-bromo-6-chloropyridine .

Conversion of the 2-amino group to a 2-nitro group. This can be achieved through diazotization followed by reaction with sodium nitrite (B80452) in the presence of a copper catalyst.

It is noteworthy that Sandmeyer reactions on chloropyridines can sometimes lead to unexpected side products. For instance, the reaction of 3-amino-2-chloropyridine (B31603) in aqueous HBr can result in the displacement of the chloro group by bromide, yielding dibromo-pyridines, a process that is highly temperature-dependent. researchgate.net This underscores the need for careful optimization of reaction conditions.

Building the target molecule from simpler, more readily available pyridine derivatives is a common and practical approach. A hypothetical, yet chemically sound, sequence could start from 2-amino-6-chloropyridine.

Bromination: The amino group at C2 directs electrophilic substitution to the C3 and C5 positions. Treatment with a brominating agent like NBS would likely yield 2-amino-3-bromo-6-chloropyridine or a mixture containing the 5-bromo isomer.

Diazotization and Nitration: The resulting 2-amino-3-bromo-6-chloropyridine could then undergo a Sandmeyer-like reaction. Diazotization of the amino group with a reagent such as sodium nitrite in an acidic medium, followed by treatment with a nitrite source and a copper catalyst, would introduce the nitro group at the C2 position, displacing the diazonium salt.

This stepwise approach allows for the controlled introduction of each functional group, leveraging established directing group effects on the pyridine ring.

Optimization of Reaction Conditions for Improved Efficiency and Selectivity in this compound Synthesis

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, solvent, catalyst, and reagent stoichiometry. The following tables, based on findings from related pyridine syntheses, illustrate how these factors can be systematically varied to improve reaction outcomes.

Table 1: Optimization of N-Oxide Formation from a Dihalopyridine Precursor

This table illustrates typical optimization parameters for the oxidation of a substituted pyridine, a crucial step for activating the ring for subsequent nitration. The data is conceptualized based on similar reported oxidations. google.com

| Entry | Oxidant (equiv.) | Activating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Urea Peroxide (2.0) | TFAA (2.0) | Chloroform | 0 | 12 | 75 |

| 2 | Urea Peroxide (2.1) | TFAA (2.0) | Chloroform | 10 | 10 | 88 |

| 3 | Urea Peroxide (2.1) | TFAA (2.0) | Dichloromethane | 10 | 10 | 85 |

| 4 | m-CPBA (2.2) | - | Chloroform | 25 | 8 | 82 |

| 5 | Urea Peroxide (2.1) | Acetic Anhydride (2.0) | Acetic Acid | 50 | 6 | 65 |

TFAA: Trifluoroacetic Anhydride; m-CPBA: meta-Chloroperoxybenzoic acid. Data is illustrative.

Table 2: Optimization of Sandmeyer Reaction for Halogen Exchange

This table shows the critical effect of temperature and copper catalyst on the outcome of a Sandmeyer reaction on an aminohalopyridine, drawing from observations of unexpected halide exchange. researchgate.net

| Entry | Starting Material | Acid | Diazotization Temp (°C) | Cu(I) Salt | Reaction Temp (°C) | Product Ratio (Expected:Exchanged) |

| 1 | 3-Amino-2-chloropyridine | 48% HBr | -30 to -20 | CuBr | -15 to -10 | 100:0 |

| 2 | 3-Amino-2-chloropyridine | 48% HBr | 0 to 5 | CuBr | 0 to 5 | 50:50 |

| 3 | 3-Amino-2-chloropyridine | 48% HBr | 25 | CuBr | 25 to 32 | 30:70 |

| 4 | 5-Amino-2-chloropyridine | 48% HBr | -30 to -20 | CuBr | -15 to -10 | 100:0 |

| 5 | 5-Amino-2-chloropyridine | 48% HBr | 25 | CuBr | 25 to 32 | 50:50 |

Data based on reported findings, illustrating the temperature-dependent halide exchange phenomenon.

These examples underscore that achieving a high yield and selectivity for this compound requires meticulous control over the reaction parameters at each step of the chosen synthetic pathway.

Catalyst and Reagent Selection

The choice of catalysts and reagents is paramount in directing the reaction towards the desired product with high yield and selectivity.

In the Sandmeyer reaction to convert 2-amino-5-bromo-3-nitropyridine (B172296) to this compound, copper(I) chloride (CuCl) is the quintessential catalyst. wikipedia.org The diazotization step preceding the Sandmeyer reaction requires sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), to generate the reactive nitrous acid in situ.

For the synthesis of the precursor 2,6-dichloro-3-nitropyridine (B41883) from 2,6-dichloropyridine (B45657), a nitrating mixture of fuming nitric acid and concentrated sulfuric acid is commonly employed. nih.gov In some procedures, potassium nitrate (B79036) is added to the sulfuric acid. Another approach involves the use of oleum (B3057394) (fuming sulfuric acid) which can promote the reaction and allow for lower molar ratios of nitric acid to the dichloropyridine substrate.

The synthesis of 3-bromo-6-chloropyridyl-2-formic acid, a related compound, utilizes urea peroxide and trifluoroacetic anhydride for oxidation, and trimethylsilyl (B98337) cyanide with triethylamine (B128534) for cyanation. google.com

The table below summarizes the key catalysts and reagents in these synthetic pathways.

Table 1: Catalyst and Reagent Selection in the Synthesis of this compound and its Precursors

| Reaction Step | Starting Material | Catalyst/Reagent | Function |

| Synthesis of this compound | 2-Amino-5-bromo-3-nitropyridine | 1. Sodium Nitrite (NaNO₂) 2. Hydrochloric Acid (HCl) 3. Copper(I) Chloride (CuCl) | 1. Diazotizing agent 2. Acidic medium for diazotization 3. Catalyst for Sandmeyer reaction |

| Synthesis of 2,6-Dichloro-3-nitropyridine | 2,6-Dichloropyridine | 1. Fuming Nitric Acid 2. Concentrated Sulfuric Acid/Oleum | 1. Nitrating agent 2. Catalyst and dehydrating agent |

| Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine | 3-Bromo-4-methyl-5-nitropyridin-2-ol | Phosphorus Oxychloride (POCl₃) | Chlorinating agent |

Solvent Effects and Temperature Control

The selection of solvent and precise control of temperature are critical parameters that significantly influence reaction rates, yields, and the formation of byproducts.

For the Sandmeyer reaction, the diazotization step is typically carried out at low temperatures, often between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate. The subsequent reaction with the copper catalyst may be performed at room temperature or with gentle heating. Acetonitrile (B52724) has been reported as an effective solvent for Sandmeyer reactions of heterocyclic compounds. nih.gov

The nitration of 2,6-dichloropyridine is an exothermic reaction that requires careful temperature management. The reaction is often initiated at a low temperature (e.g., 0 °C) and then heated to a specific temperature, for instance, 65 °C, for a set duration to drive the reaction to completion. nih.gov In some protocols for related compounds, the reaction temperature can be as high as 120-180 °C. google.com

The chlorination of hydroxylated pyridines, such as in the synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine, is often performed at elevated temperatures. For example, heating at 75 °C in a solvent like acetonitrile has been documented. rsc.org Solvent-free chlorination using equimolar phosphorus oxychloride at high temperatures (140-160 °C) in a sealed reactor has also been reported for other hydroxy-heterocycles, offering a potentially more efficient method. nih.gov

The following table details the solvent and temperature conditions for key synthetic steps.

Table 2: Solvent and Temperature Control in the Synthesis of this compound and its Precursors

| Reaction Step | Solvent | Temperature |

| Diazotization (Sandmeyer Reaction) | Water/Hydrochloric Acid | 0-5 °C |

| Sandmeyer Reaction (Chloro-de-amination) | Acetonitrile | Room Temperature to 65 °C |

| Nitration of 2,6-Dichloropyridine | Concentrated Sulfuric Acid | 0 °C to 65 °C |

| Chlorination of Hydroxypyridine | Acetonitrile | 75 °C |

| Solvent-free Chlorination | None | 140-160 °C |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency.

For the synthesis of pyridine derivatives, several greener methodologies are being explored. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the preparation of various pyridine derivatives. nih.govmdpi.comeurekaselect.com This technique offers a more energy-efficient alternative to conventional heating methods.

Flow chemistry is another promising green approach. nih.govresearchgate.netnih.govdurham.ac.uk By conducting reactions in continuous flow reactors, better control over reaction parameters such as temperature and mixing can be achieved, leading to higher selectivity and yields, and minimizing the generation of waste. This is particularly advantageous for hazardous reactions like nitrations, as it reduces the volume of dangerous reagents handled at any given time.

The use of safer and more environmentally benign solvents is also a key aspect of green chemistry. While many traditional syntheses of pyridine derivatives employ hazardous solvents, research is ongoing to replace them with greener alternatives. Additionally, solvent-free reaction conditions, as seen in some chlorination procedures, represent a significant step towards more sustainable chemical manufacturing. nih.gov

Reactivity and Mechanistic Investigations of 3 Bromo 6 Chloro 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Bromo-6-chloro-2-nitropyridine

The presence of the strongly deactivating nitro group at the C-2 position significantly acidifies the pyridine (B92270) ring protons and activates the ring towards nucleophilic attack. This activation is most pronounced at the positions ortho (C-3) and para (C-6) to the nitro group. In this compound, both leaving groups (bromo at C-3 and chloro at C-6) are situated at these activated positions, setting the stage for competitive substitution reactions. The general mechanism for SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.

While halogens are the most common leaving groups in SNAr reactions, the nitro group can also be displaced, particularly by soft nucleophiles like thiolates. Studies on related nitropyridine systems have demonstrated the lability of the nitro group. For instance, in reactions of 2-methyl- and 2-arylvinyl-3-nitropyridines with sulfur nucleophiles, the 3-NO2 group is selectively substituted over other potential leaving groups. mit.edu Research on 3-nitro-5-halopyridines also revealed that the 3-NO2 group is more readily displaced than a halogen at the 5-position. mit.edu

For this compound, the nitro group is at the C-2 position. The displacement of a nitro group at the C-2 or C-4 position of a pyridine ring is generally less common than displacement of a halogen at the same position. However, under specific conditions, particularly with highly reactive nucleophiles or in reactions where the formation of the Meisenheimer complex is reversible, displacement of the nitro group can occur. The relative leaving group ability is context-dependent, influenced by the nucleophile, solvent, and temperature.

The key to the synthetic utility of this compound lies in the differential reactivity of the bromine and chlorine atoms. The C-3 position is ortho to the activating nitro group, while the C-6 position is para. Both positions are electronically activated, but the outcome of a substitution reaction depends on a delicate balance of electronic and steric factors.

The reaction of halogenated nitropyridines with amines is a fundamental method for introducing nitrogen-based substituents. In the case of 2,6-dichloro-3-nitropyridine (B41883), a close analog of the title compound, amination with piperazine (B1678402) has been shown to be highly regioselective. The substitution occurs preferentially at the C-2 position, which is ortho to the nitro group. google.com This selectivity is attributed to the powerful inductive electron-withdrawing effect of the nitro group, which makes the ortho position (C-2) more electron-deficient and thus more susceptible to nucleophilic attack. google.com This suggests that the reaction is under kinetic control.

Applying this principle to this compound, it is expected that amination reactions would favor the displacement of the halogen at the para position (C-6). The chloro group at C-6 is para to the nitro group, a position that is strongly activated through resonance. While the bromo group at C-3 is ortho, steric hindrance from the adjacent nitro group might disfavor attack at this position, especially with bulky amine nucleophiles.

Table 1: Amination Reactions of Structurally Similar Halogenated Nitropyridines This table presents data from analogous compounds to infer the reactivity of this compound.

| Substrate | Amine Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | Piperazine | C-2 (ortho to NO₂) | Ethyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | google.com |

| 2-Amino-6-chloro-3-nitropyridine (B151482) | Aqueous Ammonia | C-6 (para to NO₂) | 2,6-Diamino-3-nitropyridine | google.com |

| 2,6-Dibromopyridine | Methylamine | C-6 | 2-Bromo-6-methylaminopyridine | georgiasouthern.edu |

Alkoxylation and thiolation reactions introduce oxygen and sulfur functionalities, respectively. A patent for the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) describes the reaction of 2-amino-6-chloro-3-nitropyridine with sodium methoxide (B1231860). google.com In this case, the chlorine atom at the C-6 position is displaced by the methoxide ion. This provides strong evidence that the C-6 position in a 2-nitro-6-chloropyridine system is highly susceptible to attack by oxygen nucleophiles.

Given this precedent, it is highly probable that the reaction of this compound with alkoxides, such as sodium methoxide or ethoxide, would lead to the selective displacement of the chlorine atom at C-6 to yield 3-bromo-6-alkoxy-2-nitropyridine.

Thiolates are generally more potent nucleophiles than alkoxides in SNAr reactions. Research on 2-methyl- and 2-arylvinyl-3-nitropyridines demonstrated that sulfur nucleophiles readily displace the nitro group. mit.edu This suggests that in this compound, a complex reaction mixture could result from the competition between halogen and nitro group displacement. However, the activation of the C-6 position by the para-nitro group likely directs thiolate attack to displace the chloride.

Table 2: Alkoxylation and Thiolation of Structurally Similar Nitropyridines This table presents data from analogous compounds to infer the reactivity of this compound.

| Substrate | Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide | C-6 | 2-Amino-6-methoxy-3-nitropyridine | google.com |

| 2-Methyl-3,5-dinitropyridine | Various Thiols (R-SH) | C-3 (NO₂ group) | 2-Methyl-3-(R-thio)-5-nitropyridine | mit.edu |

The introduction of a cyano group is a valuable transformation, as nitriles can be converted into a variety of other functional groups. The cyanation of aryl halides is often achieved using palladium-catalyzed cross-coupling reactions. nih.govnih.gov Various non-toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), have been developed to replace more hazardous reagents like KCN or Zn(CN)₂. nih.govnih.gov

For this compound, a palladium-catalyzed cyanation would likely proceed via oxidative addition of the palladium catalyst to one of the carbon-halogen bonds. In palladium catalysis, the reactivity order is typically C-I > C-Br > C-Cl. Therefore, it is expected that a selective cyanation would occur at the C-3 position, displacing the bromide.

Table 3: Palladium-Catalyzed Cyanation of Representative Aryl Halides This table illustrates general conditions applicable for the cyanation of this compound.

| Aryl Halide | Cyanide Source | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Various Aryl Bromides | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ / Ligand | Good to Excellent | nih.gov |

| 2-Bromopyridine | K₄[Fe(CN)₆]·3H₂O | P-O Bidentate Pd Complex | 78% | nih.gov |

| Various Aryl Chlorides | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst | Good to Excellent | nih.gov |

The regioselectivity of nucleophilic attack on this compound is dictated by the interplay of several factors:

Electronic Activation : The nitro group at C-2 activates both the ortho (C-3) and para (C-6) positions. Resonance stabilization of the Meisenheimer intermediate is possible for attack at both sites. The inductive effect of the nitro group is strongest at the ortho C-3 position, potentially making it the most electron-deficient carbon.

Leaving Group Ability : In SNAr, the carbon-halogen bond is broken in the rate-determining step or a subsequent fast step. Generally, bromide is a better leaving group than chloride due to the weaker C-Br bond. This would favor substitution at C-3.

Steric Hindrance : The C-3 position is flanked by the nitro group, which could sterically hinder the approach of a bulky nucleophile. The C-6 position is less sterically encumbered.

Solvent Effects : The solvent can influence regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine, non-polar solvents favored substitution at the 2-position, while polar aprotic solvents like DMSO shifted the selectivity towards the 6-position. researchgate.net

Based on these factors, a general selectivity pattern can be predicted:

With hard nucleophiles (e.g., alkoxides, amines) under thermodynamic control , substitution is likely favored at the C-6 position. The resulting product would benefit from the strong para-resonance activation by the nitro group.

With softer nucleophiles or under kinetic control , attack at the more inductively activated C-3 position might compete or be favored.

In palladium-catalyzed cross-coupling reactions (e.g., cyanation) , the inherent reactivity difference between C-Br and C-Cl bonds would dominate, leading to selective reaction at the C-3 position.

Kinetic and Thermodynamic Aspects of SNAr Reactions

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic and steric effects of its substituents. The electron-withdrawing nitro group at the 2-position, along with the inductive effects of the bromine and chlorine atoms, significantly activates the pyridine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group.

In this compound, the potential sites for nucleophilic attack are the carbon atoms bearing the bromine and chlorine substituents. The relative reactivity of these two positions is a subject of detailed kinetic and thermodynamic studies. Generally, the position of the leaving group influences the rate of reaction. The strength of the carbon-halogen bond (C-Br vs. C-Cl) and the ability of the halogen to stabilize the intermediate Meisenheimer complex play crucial roles.

Reduction Reactions of the Nitro Group in this compound

The nitro group in this compound is a versatile functional group that can undergo various reduction reactions, leading to a range of valuable nitrogen-containing pyridine derivatives.

The selective reduction of the nitro group to an amino group is a common and important transformation. This can be achieved using a variety of reducing agents. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. Other reducing systems include metals in acidic media, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or stannous chloride (SnCl2) in hydrochloric acid. orgsyn.org The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the bromo and chloro substituents. The resulting 2-amino-3-bromo-6-chloropyridine is a key intermediate for further synthetic modifications.

Table 1: Common Reagents for Selective Nitro Group Reduction

| Reducing Agent | Typical Conditions | Notes |

| H | Methanol or Ethanol, Room Temperature | High efficiency and clean reaction profile. |

| Sn, HCl | Ethanol, Reflux | Classical method, often requires workup to remove metal salts. |

| Fe, HCl or Acetic Acid | Aqueous Ethanol | Milder than Sn/HCl, often used in industrial processes. orgsyn.org |

| SnCl | Concentrated HCl | Effective for small-scale reductions. orgsyn.org |

Under specific and controlled reduction conditions, the nitro group can be partially reduced to form other nitrogen-containing functional groups, such as azoxy or azine compounds. The formation of these products depends on the reducing agent, the stoichiometry, the pH of the reaction medium, and the temperature. For instance, milder reducing agents or specific catalytic systems can favor the formation of azoxy derivatives through the condensation of an intermediate nitroso compound and a hydroxylamine. The formation of azine derivatives is less common directly from the nitro compound but can occur under certain reductive coupling conditions. The investigation of these alternative pathways is an active area of research, as it can provide access to unique and complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The halogen atoms in this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. nih.govlibretexts.org In the case of this compound, the different reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for the selective substitution of the bromine atom. beilstein-journals.org

By carefully choosing the palladium catalyst, ligand, base, and reaction conditions, it is possible to achieve high regioselectivity. researchgate.net For instance, using a catalyst system like Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand in the presence of a base such as K2CO3 or Cs2CO3 can facilitate the coupling of an aryl or vinyl boronic acid at the 3-position. researchgate.netmdpi.com This provides a powerful method for introducing a wide range of substituents onto the pyridine ring.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh | Catalyzes the cross-coupling cycle. nih.govresearchgate.net |

| Ligand | PPh | Stabilizes the palladium center and facilitates the catalytic cycle. mdpi.com |

| Base | K | Activates the organoboron reagent. mdpi.com |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate. nih.gov |

| Boron Reagent | Arylboronic acid, Vinylboronic acid | Provides the carbon nucleophile. libretexts.org |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, while the Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide, also typically catalyzed by palladium and a copper co-catalyst. nih.govrsc.org

Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond in this compound allows for selective Heck or Sonogashira reactions at the 3-position. rsc.org For the Heck reaction, a palladium catalyst such as Pd(OAc)2 with a phosphine ligand is commonly used in the presence of a base to couple the pyridine with an alkene like styrene (B11656) or an acrylate.

The Sonogashira coupling of this compound with a terminal alkyne is typically carried out using a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (B128534) or diisopropylamine. nih.govsoton.ac.uk This reaction provides a direct route to 3-alkynyl-6-chloro-2-nitropyridines, which are valuable precursors for more complex heterocyclic structures. The ability to perform these cross-coupling reactions selectively at the bromine position highlights the synthetic utility of this compound as a building block in organic chemistry.

Buchwald-Hartwig Amination and Amidation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org The reaction's success with a substrate like this compound is influenced by the choice of catalyst, ligand, base, and the inherent reactivity of the C-X bonds. organic-chemistry.org

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, general principles of this reaction offer insight into its potential. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, association of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org The presence of the strongly electron-withdrawing nitro group is expected to activate the pyridine ring towards oxidative addition, a key step in the catalytic cycle. However, it can also present challenges. For instance, certain functional groups like nitro groups can be incompatible with strong bases such as KOtBu, which are often used in these reactions. libretexts.org

The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps. For challenging substrates, including electron-poor heteroaryl halides, specialized ligands such as Xantphos, XPhos, or BrettPhos have been developed and would likely be necessary for successful amination or amidation of this compound. researchgate.netresearchgate.net

A key aspect of the reaction with this substrate would be chemoselectivity, which is discussed in detail in section 3.3.5. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, suggesting that amination would preferentially occur at the C-3 position. researchgate.net

Table 1: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Component | Example | Role/Consideration |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, XPhos, BrettPhos | Stabilizes the palladium center and facilitates key steps of the catalytic cycle. researchgate.netresearchgate.net |

| Base | Cs₂CO₃, K₃PO₄, LiHMDS | Activates the amine nucleophile. Weaker bases may be required due to the nitro group. libretexts.org |

| Solvent | Toluene, Dioxane, THF | Non-polar aprotic solvents are common. |

| Temperature | 80-120 °C | Sufficient thermal energy is typically required to drive the reaction. |

Negishi and Stille Coupling Applications

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a carbon-carbon bond. wikipedia.org This reaction is known for its high functional group tolerance, although the organozinc reagents are sensitive to air and moisture. vaia.com The reactivity order for the halide is typically I > Br > Cl, which suggests that for this compound, coupling would preferentially occur at the C-Br bond. orgsyn.org

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, should facilitate the oxidative addition of the palladium catalyst. The Negishi reaction has been successfully applied to the synthesis of functionalized pyridines, including those bearing nitro groups. orgsyn.org The choice of catalyst is crucial, with palladium catalysts generally offering higher yields and broader functional group tolerance than nickel catalysts. wikipedia.org Ligands like triphenylphosphine (B44618) or more specialized biarylphosphine ligands (e.g., XPhos, SPhos) are commonly used to promote the reaction. nih.gov

Stille Coupling

The Stille coupling utilizes an organotin reagent and an organic halide under palladium catalysis. organic-chemistry.org A significant advantage of Stille reagents is their stability to air and moisture. libretexts.org Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group follows the trend I > Br > Cl > F. wikipedia.org This established trend strongly implies that a Stille coupling performed on this compound would selectively form a C-C bond at the C-3 (bromo) position before any reaction occurs at the C-6 (chloro) position.

The reaction is tolerant of a wide array of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The addition of lithium chloride (LiCl) is often used to accelerate the rate of transmetalation, a key step in the catalytic cycle. libretexts.org The use of copper(I) salts as co-catalysts can also enhance reaction rates and improve selectivity. libretexts.org

Table 2: Comparison of Negishi and Stille Coupling Features

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) |

| Reagent Stability | Air and moisture sensitive vaia.com | Generally air and moisture stable libretexts.org |

| Toxicity | Moderate | Organotin reagents are highly toxic organic-chemistry.org |

| Reactivity | Generally more reactive than organoboranes and organostannanes vaia.com | Reactivity can be tuned by the organic groups on tin. |

| Typical Catalyst | Pd or Ni complexes wikipedia.org | Pd complexes organic-chemistry.org |

Chemo-selective Coupling at Bromine versus Chlorine Positions

In dihalogenated substrates, achieving selective functionalization at one position while leaving the other intact is a significant synthetic challenge. For dihalopyridines, the site selectivity of cross-coupling reactions is governed by a combination of factors, including the intrinsic reactivity of the carbon-halogen bond and the electronic effects of the ring and its substituents.

In palladium-catalyzed reactions like the Suzuki, Negishi, Stille, and Buchwald-Hartwig couplings, the rate-determining oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend is C-I > C-Br > C-Cl. researchgate.net Based on this principle, for this compound, the palladium catalyst is expected to selectively insert into the more labile carbon-bromine bond at the C-3 position over the stronger carbon-chlorine bond at the C-6 position.

Studies on the cross-coupling of dihalopyridines confirm this general selectivity. For example, in the Buchwald-Hartwig amination of 2,6-dihalopyridines, the reaction rate and proportion of di-substituted product increase with the reactivity of the halogen (iodo > bromo > chloro). researchgate.net Similarly, in Negishi couplings of dihalopyridines, selective reaction at a bromo-substituted position in the presence of a chloro-substituent is commonly observed. orgsyn.orgnih.gov

The strong electron-withdrawing effect of the 2-nitro group further influences this selectivity. It deactivates the ortho-position (C-3) and para-position (C-6) towards nucleophilic attack but activates the C-X bonds towards oxidative addition by palladium. The relative activation at C-3 versus C-6 is also a factor, but the dominant determinant for selectivity in palladium-catalyzed cross-coupling is the inherent difference in reactivity between the C-Br and C-Cl bonds. Therefore, a high degree of chemoselectivity for substitution at the C-3 position is anticipated for this compound under standard cross-coupling conditions.

Electrophilic Aromatic Substitution (EAS) Potential of this compound (Considering Deactivating Effects)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like benzene (B151609). However, pyridine is significantly less reactive than benzene in EAS reactions due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.org Under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further and strongly deactivates the ring, making substitution even more difficult. rsc.org

The substrate , this compound, possesses three powerful electron-withdrawing, deactivating groups:

2-Nitro group: The nitro group is one of the strongest deactivating groups in EAS.

3-Bromo and 6-Chloro groups: Halogens are also deactivating towards EAS. quimicaorganica.org

Pyridine Nitrogen: As mentioned, the nitrogen atom itself is a deactivating feature.

The cumulative effect of these three deactivating substituents, in addition to the inherent low reactivity of the pyridine ring (especially under acidic conditions), renders this compound exceptionally unreactive towards electrophilic aromatic substitution. The electron density of the aromatic system is severely depleted, making it a very poor nucleophile to attack an incoming electrophile.

Computational studies on the nitration of pyridine have shown that while the reaction with the nitronium ion has a low activation energy, the necessary acidic medium converts pyridine into the highly deactivated protonated form, effectively preventing the reaction. rsc.org For this compound, the deactivation is far more severe. Therefore, standard EAS reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation or acylation are not expected to proceed under typical conditions. Alternative synthetic strategies would be required to introduce further substituents onto the ring.

Radical Reactions and Single Electron Transfer Processes with this compound

The chemistry of this compound is not limited to polar, two-electron processes. The presence of the nitro group opens pathways for radical reactions, primarily through single electron transfer (SET) processes.

Nitroaromatic compounds are well-known electron acceptors. They can be reduced by a single electron to form a nitro radical anion (ArNO₂•⁻). nih.govacs.org This SET process can be initiated by various reductants, including enzymes, metal ions, or even strong organic bases. nih.govacs.org The reduction potential of the nitroaromatic compound is a key factor; more electron-deficient systems are more easily reduced. The presence of two halogen atoms in addition to the nitro group on the pyridine ring makes this compound a potent electron acceptor, suggesting it would readily undergo SET to form the corresponding radical anion. Once formed, this radical anion can participate in a variety of subsequent reactions.

Another potential radical pathway is homolytic aromatic substitution (SHAr), such as the Minisci reaction. This reaction typically involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heteroaromatic ring. nih.gov While this is a common method for alkylating pyridines, the extreme deactivation of the this compound ring might influence its reactivity in such processes. More recent developments have shown that N-alkoxypyridinium salts are exceptionally reactive towards radical addition, proceeding under neutral conditions without the need for a strong acid to activate the ring. nih.gov This could represent a viable strategy for the radical functionalization of derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 6 Chloro 2 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Bromo-6-chloro-2-nitropyridine, a combination of one- and two-dimensional NMR techniques would provide a complete assignment of its proton and carbon skeletons, as well as insights into the electronic environment of the nitrogen atoms.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton at C-5 (H-5) is expected to be a doublet, coupled to the proton at C-4 (H-4). The proton at C-4 will also appear as a doublet due to coupling with H-5. The coupling constant between these two protons, ³J(H4-H5), is anticipated to be in the range of 8-9 Hz, which is typical for ortho-coupling in pyridine (B92270) rings. The chemical shifts can be predicted by considering the additive effects of the substituents. For comparison, in 2,6-dichloropyridine (B45657), the H-3/H-5 protons appear at approximately 7.28 ppm and the H-4 proton at 7.76 ppm. chemicalbook.com The introduction of a nitro group at C-2 and a bromine at C-3 would further deshield the remaining protons. Therefore, the H-4 and H-5 protons of this compound are expected to resonate at a lower field.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~8.0 - 8.3 | d | ³J(H4-H5) ≈ 8-9 |

| H-5 | ~7.6 - 7.9 | d | ³J(H4-H5) ≈ 8-9 |

Carbon (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum of this compound will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the electronegativity and position of the substituents. The carbon atoms bearing the substituents (C-2, C-3, and C-6) will show characteristic shifts. The C-2, attached to the nitro group, is expected to be significantly deshielded. The carbons C-3 and C-6, bonded to bromine and chlorine respectively, will also be deshielded, with the effect of chlorine generally being slightly greater than that of bromine.

The remaining two carbons, C-4 and C-5, will also have their chemical shifts influenced by the surrounding substituents. By analyzing related compounds, such as 3-bromo-2-chloropyridine (B150940) chemicalbook.com and other nitropyridines, we can estimate the chemical shifts for the target molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 - 160 |

| C-3 | ~115 - 120 |

| C-4 | ~135 - 140 |

| C-5 | ~125 - 130 |

| C-6 | ~150 - 155 |

Nitrogen (¹⁵N) NMR for Nitro and Pyridine Nitrogen Characterization

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. In this compound, two nitrogen signals are expected: one for the pyridine ring nitrogen and one for the nitro group nitrogen. The chemical shift of the pyridine nitrogen is sensitive to the electronic effects of the substituents. The presence of electron-withdrawing groups generally leads to a downfield shift. The nitro group nitrogen will resonate in a characteristic region for this functional group. For comparison, the ¹⁵N chemical shift of the pyridine nitrogen in related compounds can provide a reference point for predicting the values for the target molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity of the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between H-4 and H-5, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This would definitively link the ¹H signals at ~8.0-8.3 ppm and ~7.6-7.9 ppm to their respective carbon atoms, C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can reveal through-space interactions between protons. In this case, a NOESY experiment could show a spatial correlation between H-4 and H-5, further supporting their proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the characteristic vibrational modes of the nitro group, the carbon-halogen bonds, and the pyridine ring can be identified.

The nitro group (NO₂) exhibits two strong characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically in the range of 1500-1600 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) in the range of 1300-1390 cm⁻¹. The exact positions of these bands are influenced by the electronic environment of the pyridine ring. The C-Br and C-Cl stretching vibrations are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹. The pyridine ring itself has a series of characteristic stretching and bending vibrations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |

| Symmetric Stretch | ~1340 - 1370 | |

| Pyridine Ring | C=C/C=N Stretching | ~1550 - 1600 |

| Ring Breathing | ~990 - 1050 | |

| C-H in-plane bending | ~1050 - 1250 | |

| C-H out-of-plane bending | ~700 - 900 | |

| C-Cl | Stretching | ~600 - 800 |

| C-Br | Stretching | ~500 - 650 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound (C₅H₂BrClN₂O₂) is 236 g/mol . Due to the presence of bromine and chlorine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), while chlorine has two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This will result in a complex isotopic cluster for the molecular ion (M, M+2, M+4).

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. Initial fragmentation could involve the loss of the nitro group (NO₂) to give a [M-46]⁺ fragment. Subsequent fragmentation could involve the loss of a halogen atom (Br or Cl) or the elimination of small neutral molecules like HCN. The analysis of these fragmentation patterns provides valuable structural information and confirms the identity of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.003 mass units), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas. oregonstate.edu

For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₅H₂BrClN₂O₂. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which produce M and M+2 peaks in a ~3:1 ratio. Bromine also has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), resulting in M and M+2 peaks of nearly equal intensity.

When both are present, a complex M, M+2, M+4 pattern emerges. The combination of the precise mass measurement of the monoisotopic peak (containing ³⁵Cl and ⁷⁹Br) and the characteristic isotopic distribution provides definitive evidence for the compound's identity.

Table 1: Theoretical HRMS Data for this compound This table presents calculated values, as specific experimental data is not publicly available.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₂BrClN₂O₂ |

| Calculated Monoisotopic Mass (M) | 235.8988 u |

This interactive table outlines the expected high-resolution mass spectrometry data based on the compound's formula. The isotopic pattern is a critical identifier.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture (GC) and identifies them based on their mass spectrum (MS). It is widely used for purity assessment and to monitor the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of products. cdc.govnih.gov

In a typical analysis, the sample is injected into a GC equipped with a capillary column (e.g., a Chirasil-L-Val fused silica (B1680970) column). nih.gov The components are separated based on their boiling points and interactions with the stationary phase, with each compound having a characteristic retention time (RT). Isomers, such as the various bromo-chloro-nitropyridines, can often be well resolved by capillary GC. nih.gov

Following separation, the molecules are ionized (commonly by electron impact, EI), causing them to fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the loss of the nitro (-NO₂) or nitroso (-NO) groups, as well as the halogen atoms. nih.govlibretexts.org For example, the mass spectra of related nitrosamine (B1359907) compounds show a characteristic loss of the NO radical (30 Da). nih.gov The presence of a molecular ion peak, even if weak, is crucial for confirming the molecular weight.

Table 2: Hypothetical GC-MS Data for Analysis of a Nitropyridine Synthesis Reaction This table illustrates how GC-MS data could be used to monitor a reaction. Retention times and key fragments are based on principles of GC and MS for related compounds.

| Compound | Expected Retention Time (min) | Key m/z Fragments | Role in Reaction |

|---|---|---|---|

| 2-Chloro-6-bromopyridine (Starting Material) | 8.5 | 191/193/195 (M+), 112, 76 | Reactant |

| This compound | 10.2 | 236/238/240 (M+), 206/208/210 ([M-NO]+), 190/192/194 ([M-NO₂]+) | Product |

This interactive table provides an example of how GC-MS can be used to separate a product from starting materials and byproducts based on retention time and mass fragments.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis of this compound

While a crystal structure for this compound itself has not been published, analysis of related structures, such as bromo-derivatives of DPPH and other substituted pyridines, provides insight into the expected findings. mdpi.com The analysis would confirm the substitution pattern on the pyridine ring and detail the steric interactions between the adjacent bromo and nitro groups. Furthermore, it would elucidate intermolecular interactions, such as halogen bonding or π-stacking, which govern how the molecules pack together in the crystal lattice. mdpi.comrsc.org

Table 3: Illustrative Crystallographic Data for a Substituted Nitropyridine Analogue This table presents typical data obtained from an X-ray crystallography experiment, using 2-amino-3-nitropyridine (B1266227) as an example to illustrate the parameters determined. researchgate.net

| Parameter | Illustrative Value (from 2-amino-3-nitropyridine) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 7.5 Å, b = 13.9 Å, c = 5.8 Å, β = 106° | The size and shape of the repeating unit of the crystal. |

| Key Bond Length (C-NO₂) | ~1.45 Å | Confirms covalent bonds and provides insight into bond order. |

This interactive table shows the kind of detailed structural information that X-ray crystallography provides, which is crucial for understanding the molecule's solid-state conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Profiling

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu For organic molecules, the most common transitions are from non-bonding (n) or π bonding orbitals to π* antibonding orbitals. These light-absorbing groups are known as chromophores. libretexts.org

The structure of this compound contains a nitro-substituted aromatic ring, which is a strong chromophore. Its UV-Vis spectrum is expected to show characteristic absorption bands corresponding to two main types of electronic transitions: a high-intensity π→π* transition and a lower-intensity n→π* transition. youtube.comyoutube.com The π→π* transition involves the conjugated π-system of the pyridine ring, while the n→π* transition involves the promotion of a non-bonding electron from an oxygen atom of the nitro group. researchgate.net The position and intensity of these absorption maxima (λmax) can be affected by the solvent polarity. This technique is also useful for purity profiling, as the presence of impurities with different chromophores would lead to additional absorption bands.

Table 4: Expected UV-Vis Absorption Data for this compound in a Typical Solvent (e.g., Methanol) This table is based on the known spectroscopic behavior of nitroaromatic compounds. Specific λmax values are illustrative.

| Electronic Transition | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 230 - 280 nm | High (>10,000 M⁻¹cm⁻¹) |

This interactive table describes the electronic transitions that are expected to be observed in the UV-Vis spectrum of the title compound.

Advanced Chromatographic Techniques (HPLC, GC) for Purity, Quantification, and Reaction Monitoring

Advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in modern chemical analysis, essential for determining purity, quantifying concentration, and monitoring reaction progress.

HPLC, particularly in the reverse-phase mode (RP-HPLC), is well-suited for analyzing pyridine derivatives. ijsrst.comhelixchrom.com In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. youtube.com Compounds are separated based on their polarity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. By running standards of known concentration, a calibration curve can be generated to accurately quantify the amount of this compound in a sample. Purity is assessed by the presence of a single major peak, with the area percentage of any other peaks representing impurities.

GC is highly effective for monitoring reactions involving volatile compounds, as described in section 4.3.2. Its high resolving power allows for the separation of starting materials, intermediates, products, and byproducts, providing real-time insight into reaction conversion and selectivity. thermofisher.com

Table 5: Typical RP-HPLC Method Parameters for Purity Analysis of a Pyridine Derivative This table outlines a standard set of conditions for analyzing a compound like this compound by HPLC.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% Formic Acid) | Polar mobile phase to elute compounds. Gradient allows separation of compounds with varying polarities. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | Monitors the elution of UV-active compounds like nitropyridines. |

This interactive table details a representative HPLC method used for the quality control and quantification of the title compound or its derivatives.

Computational Chemistry and Theoretical Studies of 3 Bromo 6 Chloro 2 Nitropyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, a thorough search of published scientific literature indicates that specific quantum chemical studies on 3-Bromo-6-chloro-2-nitropyridine are not currently available.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry, stability, and various electronic properties of molecules. Such studies would provide valuable data on bond lengths, bond angles, and dihedral angles of this compound, offering insights into its three-dimensional structure and conformational preferences. At present, no specific DFT studies have been published for this compound.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of a molecule. The energies and distributions of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, there are no published FMO analyses, leaving a gap in our understanding of its chemical reactivity from a theoretical standpoint.

Molecular Electrostatic Potential (MEP) Surface Mapping for Nucleophilic and Electrophilic Regions

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting intermolecular interactions. To date, no MEP surface mapping studies for this compound have been reported in the scientific literature.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations of this compound

Computational modeling of reaction pathways and the analysis of transition states are essential for understanding the mechanisms and kinetics of chemical reactions. Such studies could elucidate the transformation of this compound in various chemical processes. However, there is no available research on the theoretical modeling of reaction pathways involving this specific compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Theoretical calculations can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimental data is a powerful method for structural confirmation and understanding spectroscopic features. There are currently no published studies that report the theoretical prediction of spectroscopic parameters for this compound.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. For non-biological and physical properties, QSPR studies could predict various physicochemical parameters of this compound. A review of the literature indicates that no specific QSAR or QSPR studies have been conducted on this compound.

Synthetic Utility and Applications of 3 Bromo 6 Chloro 2 Nitropyridine As a Versatile Building Block

Role of 3-Bromo-6-chloro-2-nitropyridine in the Construction of Diverse Heterocyclic Scaffolds

The strategic placement of reactive sites on the this compound core allows for its use in a variety of cyclization reactions to form fused and substituted heterocyclic systems. The presence of two distinct halogen atoms (bromine and chlorine) and an electron-withdrawing nitro group facilitates sequential and regioselective transformations.

Research has demonstrated that the inherent reactivity of similar substituted pyridines allows them to serve as precursors for a wide array of more complex chemical structures. accelachem.com For instance, the halogen atoms can be selectively displaced by various nucleophiles, and the nitro group can be reduced to an amino group, which can then participate in further synthetic modifications. innospk.com This adaptability is crucial for building diverse heterocyclic frameworks. While specific examples for this compound are not extensively detailed in publicly available literature, the known reactivity of related halonitropyridines suggests its potential in constructing heterocycles such as:

Fused Pyridines: Through intramolecular cyclization reactions following the modification of the substituents.

Bicyclic and Polycyclic Aromatic Systems: By serving as a foundational component in multi-step synthetic sequences.

The ability to participate in various coupling and condensation reactions makes it a theoretical candidate for the synthesis of a multitude of heterocyclic structures, a cornerstone of medicinal and materials chemistry.

Derivatization of this compound for the Synthesis of Complex Organic Molecules

The derivatization of this compound is key to its utility, allowing for the introduction of a wide range of functional groups and the extension of its molecular framework. The differential reactivity of the bromo and chloro substituents, often influenced by the electronic effects of the nitro group, enables chemists to perform selective modifications.

Common derivatization strategies for related halopyridines, which can be extrapolated to this compound, include:

Nucleophilic Aromatic Substitution (SNA_r): The chlorine and bromine atoms can be substituted by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new side chains.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to form carbon-carbon and carbon-heteroatom bonds at the halogen positions.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which serves as a handle for further functionalization, such as acylation, alkylation, or diazotization reactions.

These transformations allow for the systematic buildup of molecular complexity, leading to the synthesis of highly substituted and intricate organic molecules.

Applications in the Development of Agrochemical Intermediates (Excluding final product biological activity/efficacy)

Substituted pyridines are a critical class of compounds in the agrochemical industry, forming the core structure of many herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it a potential intermediate in the synthesis of these agrochemical products.

The role of such intermediates is to provide a pre-functionalized scaffold that can be efficiently converted into the final active ingredient through a series of well-established chemical transformations. The presence of halogen and nitro groups in this compound allows for the introduction of various toxophores or other essential structural motifs required for agrochemical applications. While direct public-domain examples of its use are limited, the general importance of substituted pyridines in this sector is well-documented. innospk.com

Utilization in the Synthesis of Specialty Chemicals and Functional Materials (Excluding end-use performance if it pertains to prohibited elements)

The electronic properties conferred by the nitro, bromo, and chloro substituents on the pyridine (B92270) ring make this compound an attractive building block for the synthesis of specialty chemicals and functional materials. These materials often derive their properties from the specific arrangement of electron-donating and electron-withdrawing groups within a conjugated system.

Potential applications in this area include the synthesis of:

Dyes and Pigments: The chromophoric nature of the nitropyridine system can be modified and extended through derivatization to create new colorants.

Organic Electronics: As a precursor to larger conjugated systems, it could be used in the development of materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Ligands for Coordination Chemistry: The nitrogen atom of the pyridine ring and other introduced functionalities can act as coordination sites for metal ions, leading to the formation of novel coordination polymers or catalysts.

The versatility of this building block allows for the tailoring of molecular properties to meet the specific demands of various material science applications.

Integration of this compound into Multistep Total Synthesis Schemes

In the context of total synthesis, a building block like this compound can serve as a crucial starting material or a key intermediate. Its pre-installed functional groups can significantly shorten synthetic routes to complex target molecules by eliminating the need for de novo ring construction and functionalization.

Although specific total syntheses employing this compound are not prominently reported in available literature, the strategic value of highly substituted heterocyclic starting materials is a well-established principle in synthetic organic chemistry. The ability to perform selective and sequential reactions on its multiple functional groups would allow for the controlled and efficient construction of complex natural products or other challenging synthetic targets.

Challenges, Opportunities, and Future Directions in 3 Bromo 6 Chloro 2 Nitropyridine Research

Development of Novel and Highly Efficient Synthetic Methodologies for 3-Bromo-6-chloro-2-nitropyridine

The synthesis of polysubstituted pyridines like this compound traditionally relies on multi-step sequences involving classical nitration and halogenation reactions. While effective, these methods often suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and sometimes moderate yields with challenges in regioselectivity. The future of synthesizing this specific compound lies in overcoming these hurdles by developing more efficient, sustainable, and cost-effective methodologies.

A significant opportunity exists in the application of modern synthetic strategies that have proven effective for other pyridine (B92270) derivatives. One-pot multicomponent reactions (MCRs), which allow the formation of complex molecules from simple precursors in a single step, offer a promising avenue. researchgate.netnih.govacs.org These reactions are advantageous due to their high atom economy, simplified procedures, and often environmentally benign conditions. researchgate.netacs.org For instance, novel MCRs could be designed to construct the substituted pyridine ring in a single, highly convergent step. Another area of exploration is the advancement of transition-metal-catalyzed cross-coupling and cyclization reactions, which provide powerful tools for creating functionalized azaheterocycles. researchgate.net Such methods could offer new, more direct routes to the target compound or its immediate precursors.

| Aspect | Classical Synthesis | Future Methodologies |

| Approach | Stepwise nitration, halogenation | One-pot multicomponent reactions (MCRs), Tandem reactions |

| Efficiency | Lower atom economy, multiple purification steps | High atom economy, high convergence, simplified workup researchgate.net |

| Conditions | Often harsh (strong acids, high temperatures) | Milder reaction conditions, environmentally favorable researchgate.netacs.org |

| Yields | Often moderate | Potentially excellent yields (82-94% reported for other pyridines) nih.gov |

| Cost | Can be high due to multiple steps and reagent cost | Potentially lower processing costs nih.gov |

| Innovation | Established but less flexible | High potential for novel disconnections and pathway discovery researchgate.net |

A patent for the synthesis of the related 3-bromo-6-chloropyridyl-2-formic acid starts from 3-bromo-6-chloropyridine, involving an oxidation step to form an oxynitride intermediate. google.com Developing more direct and higher-yielding methods to access the this compound core remains a key challenge for researchers.

Exploration of Unprecedented Reactivity Patterns and Selectivities

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further activated by the strongly electron-withdrawing nitro group at the C2 position. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions. A primary challenge and opportunity lies in controlling the regioselectivity of these substitutions, given the presence of two different halogen leaving groups at the C3 and C6 positions.

Research on other nitropyridines indicates that the nitro group itself can act as a leaving group under certain conditions, a phenomenon known as nitro-group displacement. nih.gov Studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-NO2 group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups. nih.gov This suggests a rich and tunable reactivity for this compound, where reaction conditions could be tailored to selectively replace the bromo, chloro, or even the nitro group.

Future research should focus on systematically mapping the reactivity of this compound with a diverse range of nucleophiles (N-, O-, S-, and C-based) to establish clear guidelines for selective functionalization. Beyond SNAr, exploring the potential for direct C-H functionalization at the C4 and C5 positions represents a significant frontier. researchgate.netresearchgate.net While the electron-deficient nature of the ring makes electrophilic substitution difficult, modern organometallic and photocatalytic methods could unlock pathways to functionalize these positions, providing access to an even wider array of novel derivatives.

| Reactive Site | Expected Reactivity | Potential Transformations |

| C6-Cl | Good leaving group in SNAr reactions, activated by the ring nitrogen and nitro group. | Substitution with amines, alcohols, thiols, etc. |

| C3-Br | Potential leaving group in SNAr reactions; reactivity relative to C6-Cl needs exploration. | Selective or di-substitution reactions. |

| C2-NO2 | Strongly activating group; potential to be displaced by certain nucleophiles. nih.gov | Nitro-group displacement reactions. |

| C4-H / C5-H | Generally unreactive to classical methods due to electron-deficient ring. | Direct C-H functionalization via modern catalytic methods. researchgate.net |

Advancements in Stereoselective and Enantioselective Transformations utilizing this compound

While this compound is an achiral molecule, it serves as a valuable starting material for the synthesis of chiral molecules. The key challenge and opportunity is to control the introduction of stereocenters during its derivatization. This can be achieved by reacting it with chiral nucleophiles or by performing subsequent enantioselective transformations on its derivatives.